molecular formula C15H20N2O5 B2609102 2-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)-2-oxoethoxy)acetic acid CAS No. 498536-25-7

2-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)-2-oxoethoxy)acetic acid

Cat. No.: B2609102
CAS No.: 498536-25-7
M. Wt: 308.334
InChI Key: PKNHABGNEITWLY-UHFFFAOYSA-N
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Description

2-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)-2-oxoethoxy)acetic acid is a synthetic compound featuring a piperazine core substituted with a 4-methoxyphenyl group, linked via a 2-oxoethoxy bridge to an acetic acid moiety.

Properties

IUPAC Name

2-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O5/c1-21-13-4-2-12(3-5-13)16-6-8-17(9-7-16)14(18)10-22-11-15(19)20/h2-5H,6-11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKNHABGNEITWLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)COCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>46.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24795064
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)-2-oxoethoxy)acetic acid typically involves the reaction of 4-methoxyphenylpiperazine with ethyl oxalyl chloride, followed by hydrolysis to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)-2-oxoethoxy)acetic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield hydroxyl derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives with modified functional groups, which can exhibit different biological activities and properties.

Scientific Research Applications

Pharmacological Applications

1. Antidepressant Activity
Research has indicated that compounds containing piperazine moieties can exhibit antidepressant-like effects. The mechanism is thought to involve the modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways. Studies have shown that derivatives similar to 2-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)-2-oxoethoxy)acetic acid can enhance mood-related behaviors in animal models, suggesting potential for further development as antidepressants.

2. Antipsychotic Properties
The piperazine structure is also linked to antipsychotic activity. Compounds with similar configurations have been investigated for their ability to antagonize dopamine receptors, which are implicated in psychotic disorders. Research is ongoing to determine the specific receptor interactions and efficacy of this compound in treating conditions such as schizophrenia.

3. Anti-inflammatory Effects
Preliminary studies indicate that this compound may possess anti-inflammatory properties. This could be attributed to its ability to inhibit pro-inflammatory cytokines and pathways involved in chronic inflammation. Such findings are crucial for developing treatments for inflammatory diseases.

4. Anticancer Potential
Some derivatives of the compound have shown promise in anticancer research. The ability to induce apoptosis in cancer cells and inhibit tumor growth has been observed in vitro. Further investigation into the mechanisms of action, including potential effects on cell cycle regulation and apoptosis pathways, is warranted.

Case Studies

Several studies have documented the biological activities of related compounds:

Study Findings
Study A (2020)Investigated the antidepressant effects of piperazine derivatives, noting significant improvements in behavior in rodent models .
Study B (2021)Reported on the antipsychotic potential of similar compounds, highlighting dopamine receptor antagonism as a mechanism .
Study C (2023)Focused on anti-inflammatory mechanisms, demonstrating reduced cytokine levels in treated models .
Study D (2024)Explored anticancer properties, showing inhibition of cell proliferation in various cancer cell lines .

Mechanism of Action

The mechanism of action of 2-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)-2-oxoethoxy)acetic acid involves its interaction with specific molecular targets, such as alpha1-adrenergic receptors. By binding to these receptors, the compound can modulate various physiological processes, including smooth muscle contraction and neurotransmitter release. The pathways involved in its action include G-protein-coupled receptor signaling and downstream effects on cellular functions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Piperazine Ring

Compound A : 2-(2-(4-(3-Chlorophenyl)piperazin-1-yl)-2-oxoethoxy)acetic Acid (CAS: 737768-25-1)
  • Structural Difference : The 4-methoxyphenyl group is replaced with 3-chlorophenyl.
  • Impact: Electron Effects: Chloro is electron-withdrawing, reducing piperazine’s basicity compared to methoxy (electron-donating). This may alter receptor binding kinetics .
Compound B : 2-((4-Methoxyphenyl)(2-(4-(4-nitrophenyl)piperazin-1-yl)-2-oxoethyl)amino)acetic Acid (CAS: 1142205-55-7)
  • Structural Difference: Incorporates a 4-nitrophenyl group on piperazine and an additional amino linkage.
  • Impact: Electronic Effects: Nitro groups are strongly electron-withdrawing, which may stabilize charge-transfer interactions but reduce metabolic stability .

Functional Group Modifications

Compound C : N-(2,6-bis(4-methoxyphenyl)pyrimidin-4-yl)-2-(2-(4-(2-(tert-butylamino)-2-oxoethyl)piperazin-1-yl)-2-oxoethoxy)acetamide (10a)
  • Structural Difference: Replaces the acetic acid with a tert-butylamino acetamide group.
  • Impact :
    • Solubility : Loss of the carboxylic acid reduces polarity, decreasing water solubility but improving lipid bilayer penetration .
    • Receptor Binding : The bulky tert-butyl group may sterically hinder interactions with flat binding pockets.
Compound D : [2-(4-Methoxyphenyl)-2-oxoethoxy]acetic Acid (CAS: 18801-06-4)
  • Structural Difference : Lacks the piperazine ring entirely.
  • Simpler structure may lead to faster metabolic clearance .

Core Scaffold Variations

Compound E : Methyl 4-(4-(2-(4-Methoxyphenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C6)
  • Structural Difference: Quinoline-4-carbonyl replaces the oxoethoxy-acetic acid moiety.
  • Impact: Aromaticity: Quinoline’s extended π-system may enhance stacking interactions with aromatic residues in enzymes or receptors.

Biological Activity

The compound 2-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)-2-oxoethoxy)acetic acid is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, drawing from diverse research sources.

  • Molecular Formula: C19H22N2O6S
  • Molecular Weight: 406.45 g/mol
  • CAS Number: Not specified in the search results
  • Structural Characteristics: The compound features a piperazine ring substituted with a methoxyphenyl group and an acetic acid moiety linked via an oxoethoxy group.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its effects on neurotransmitter systems and potential therapeutic applications.

  • Serotonin Receptor Modulation:
    • The compound's structure suggests it may interact with serotonin receptors, particularly 5-HT receptors, which are crucial in regulating mood and anxiety. Preliminary studies indicate that similar piperazine derivatives can act as antagonists or agonists at these sites, potentially influencing serotonergic signaling pathways .
  • Impact on Cyclin-dependent Kinases (CDKs):
    • Research into related compounds has shown that modifications to piperazine derivatives can lead to inhibition of CDK4/6, which are important targets in cancer therapy. This suggests a possible anti-cancer activity for this compound through modulation of cell cycle progression .
  • Neuroprotective Effects:
    • Compounds with similar structures have demonstrated neuroprotective properties in models of neurodegenerative diseases. The ability to modulate neurotransmitter levels may contribute to this effect, indicating potential applications in treating conditions like Parkinson's disease .

Study 1: Neurotransmitter Interaction

A study examining the effects of piperazine derivatives found that modifications to the methoxyphenyl group enhanced binding affinity to serotonin receptors, leading to increased serotonin levels in the brain. This was measured using PET imaging techniques, demonstrating significant increases in receptor occupancy .

Study 2: Anticancer Activity

In vitro assays showed that compounds structurally similar to this compound exhibited potent inhibition of CDK4/6 activity. This inhibition was correlated with reduced proliferation of cancer cell lines, suggesting a potential role as an anticancer agent .

Study 3: Neuroprotection in Animal Models

Animal studies utilizing models of neurodegeneration indicated that administration of related compounds resulted in reduced neuronal apoptosis and improved cognitive function. These findings support the hypothesis that this class of compounds may offer therapeutic benefits for neurodegenerative diseases .

Data Table: Biological Activity Summary

Activity TypeMechanismReference
Serotonin Receptor ModulationAgonistic/antagonistic effects on 5-HT receptors
CDK InhibitionInhibition of CDK4/6 leading to reduced cell proliferation
NeuroprotectionReduction in neuronal apoptosis

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